
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is an organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms and the formation of the hydroxyl group. One common method is the fluorination of a suitable precursor, such as 3-hydroxy-1-phenyl-4-penten-1-one, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-phenyl-4-penten-1-one.
Reduction: Formation of 2,2-difluoro-3-hydroxy-1-phenyl-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-1-phenyl-4-penten-1-one:
3-Hydroxy-1-phenyl-4-penten-1-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
209474-41-9 |
|---|---|
Fórmula molecular |
C11H10F2O2 |
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h2-7,9,14H,1H2 |
Clave InChI |
NIRNDRQFKVKZRZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
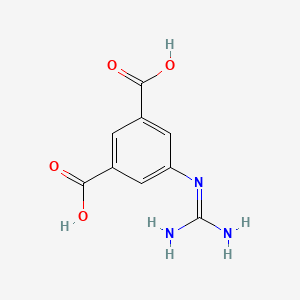
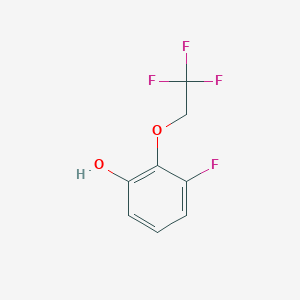
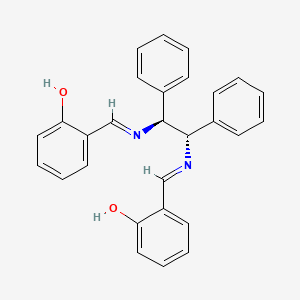
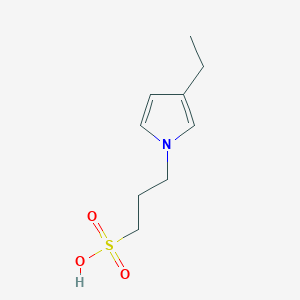


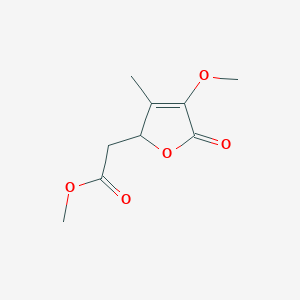
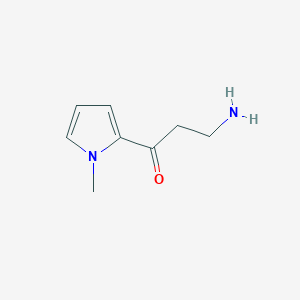
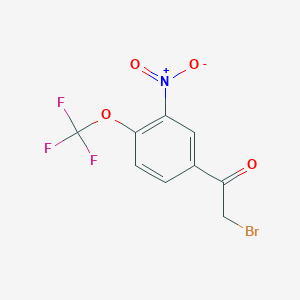

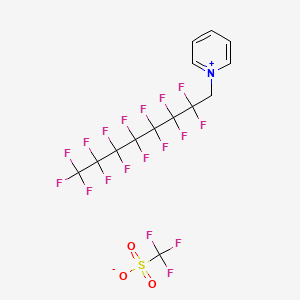
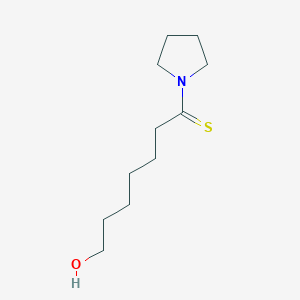
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
